molecular formula C11H16N2O2 B2546066 methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate CAS No. 1154385-60-0

methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate

Cat. No.: B2546066
CAS No.: 1154385-60-0
M. Wt: 208.261
InChI Key: IAKGAFZZFXFHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of butanoic acid, where the hydrogen atom at the third position is replaced by a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate typically involves the reaction of pyridin-4-ylmethylamine with methyl 3-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by binding to receptors and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-4-yl)butanoate
  • Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
  • Methyl 3-{[(pyridin-2-yl)methyl]amino}butanoate

Uniqueness

Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate is unique due to the specific positioning of the pyridin-4-ylmethylamino group, which can influence its binding affinity and specificity towards molecular targets. This positional specificity can result in distinct biological activities and applications compared to its isomers and analogs.

Properties

IUPAC Name

methyl 3-(pyridin-4-ylmethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGAFZZFXFHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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